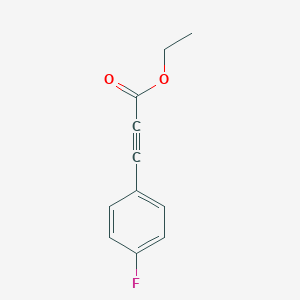

Ethyl 3-(4-fluorophenyl)propiolate

Katalognummer B160380

Molekulargewicht: 192.19 g/mol

InChI-Schlüssel: APRILKFBGZRBKC-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08742097B2

Procedure details

Prepared in analogy to Synthesis Communications (1989) 3:217-218. To a solution of triphenylphosphine oxide (3.77 g, 14 mmol) in 1,2-dichloroethane (42 mL) was added trifluoromethanesulfonic anhydride (2.25 mL, 14 mmol) dropwise at 0° C. and the grey suspension was stirred at 0° C. for 15 min. Then a solution of 3-(4-fluoro-phenyl)-3-oxo-propionic acid ethyl ester (2.85 g, 14 mmol) in 1,2-dichloroethane (14 mL) was added followed by a dropwise addition of triethylamine (3.78 mL, 28 mmol) at 0° C. The brown solution was refluxed for 2.5 h. After cooling the mixture was poured onto ice-water and the organic layer separated and washed with brine, dried over sodium sulphate, filtered and evaporated. Purification by chromatography (silica, 0 to 20% ethyl acetate in heptane) afforded the title compound (1.53 g, 59%) as a yellow solid. MS: m/e=193.2 [M+H]+.

Quantity

2.85 g

Type

reactant

Reaction Step Two

Name

Yield

59%

Identifiers

|

REACTION_CXSMILES

|

C1(P(=O)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.[CH2:36]([O:38][C:39](=[O:50])[CH2:40][C:41]([C:43]1[CH:48]=[CH:47][C:46]([F:49])=[CH:45][CH:44]=1)=O)[CH3:37].C(N(CC)CC)C>ClCCCl>[CH2:36]([O:38][C:39](=[O:50])[C:40]#[C:41][C:43]1[CH:44]=[CH:45][C:46]([F:49])=[CH:47][CH:48]=1)[CH3:37]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.77 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

2.25 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F

|

|

Name

|

|

|

Quantity

|

42 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCCl

|

Step Two

|

Name

|

|

|

Quantity

|

2.85 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(CC(=O)C1=CC=C(C=C1)F)=O

|

|

Name

|

|

|

Quantity

|

14 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCCl

|

Step Three

|

Name

|

|

|

Quantity

|

3.78 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the grey suspension was stirred at 0° C. for 15 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Prepared in analogy to Synthesis Communications (1989) 3:217-218

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The brown solution was refluxed for 2.5 h

|

|

Duration

|

2.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling the mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was poured onto ice-water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic layer separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulphate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification by chromatography (silica, 0 to 20% ethyl acetate in heptane)

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(C#CC1=CC=C(C=C1)F)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.53 g | |

| YIELD: PERCENTYIELD | 59% | |

| YIELD: CALCULATEDPERCENTYIELD | 56.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |